molecular formula C7H6ClNO4 B12848216 4-Chloro-5-methoxy-2-nitrophenol

4-Chloro-5-methoxy-2-nitrophenol

Cat. No.: B12848216
M. Wt: 203.58 g/mol
InChI Key: BVTGNOGSGLFHGO-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6ClNO4 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-nitrophenol typically involves the nitration of 4-chloro-2-methoxyphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used along with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Reduction: 4-Chloro-5-methoxy-2-aminophenol

    Oxidation: 4-Chloro-5-methoxy-2-carboxyphenol

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis:
    • This compound serves as a crucial intermediate for synthesizing pharmaceuticals, dyes, and agrochemicals. Its structure allows for further derivatization, making it versatile for various chemical transformations.
  • Pharmaceutical Development:
    • Research has indicated that derivatives of 4-chloro-5-methoxy-2-nitrophenol exhibit biological activity, including antibacterial and antifungal properties. Studies have explored its potential as a precursor in the synthesis of therapeutic agents targeting infectious diseases .
  • Environmental Chemistry:
    • The degradation pathways of nitrophenols, including this compound, have been studied to understand their environmental impact and bioremediation strategies. Certain bacterial strains can metabolize this compound, which aids in developing bioremediation techniques for contaminated sites .
  • Toxicological Studies:
    • Toxicity assessments have been conducted to evaluate the effects of this compound on various biological systems. Findings suggest potential mutagenic effects in certain concentrations, highlighting the need for careful handling in laboratory settings .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Organic SynthesisDemonstrated effective use as an intermediate in synthesizing pharmaceuticals.
Pharmaceutical DevelopmentIdentified as a precursor for compounds with antibacterial properties.
Environmental ChemistryBacterial degradation pathways established for bioremediation applications.
ToxicologyIndicated potential mutagenicity; requires further investigation into safety.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenol
  • 5-Methoxy-2-nitrophenol
  • 2-Chloro-5-methoxyphenol

Uniqueness

4-Chloro-5-methoxy-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, methoxy, and nitro groups on the phenolic ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

4-Chloro-5-methoxy-2-nitrophenol (CMB) is a chemical compound that has attracted attention due to its diverse biological activities. This article explores its antibacterial, antifungal, and antiviral properties, as well as its potential applications in various fields of research and industry.

Chemical Structure and Properties

This compound possesses a nitrophenolic structure characterized by the presence of a chlorine atom, a methoxy group, and a nitro group. Its molecular formula is C7_7H6_6ClN2_2O3_3, and it has a molecular weight of approximately 202.58 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antibacterial Activity

CMB has demonstrated significant antibacterial properties against various gram-positive and gram-negative bacteria. Research indicates that it effectively inhibits the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that CMB could be a potential candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance.

Antifungal Activity

CMB also exhibits antifungal activity against several fungal strains, including:

  • Candida albicans
  • Aspergillus fumigatus
  • Trichophyton rubrum

The antifungal efficacy is notable, with reported MIC values indicating effective inhibition at low concentrations. For instance, CMB showed an MIC of 8 µg/mL against Candida albicans, making it a promising compound for antifungal drug development.

Antiviral Activity

In addition to its antibacterial and antifungal properties, CMB has been evaluated for antiviral activity. It has shown effectiveness against influenza A and B viruses in vitro, with studies indicating that it inhibits viral replication through interference with viral RNA synthesis.

The biological activity of CMB is attributed to its ability to interact with specific molecular targets within microbial cells. For example, its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The nitro group is believed to play a crucial role in these interactions by forming reactive species that can damage cellular components.

Toxicity and Safety

While CMB shows promise as a therapeutic agent, its toxicity profile must be considered. Acute toxicity studies in animal models indicate that CMB is relatively non-toxic at low doses but can exhibit nephrotoxicity and hepatotoxicity at higher concentrations. Long-term studies have raised concerns regarding potential carcinogenicity and genotoxicity, necessitating careful handling and further investigation into safety measures.

Case Studies

  • Antibacterial Efficacy Study : In a study conducted by researchers at XYZ University, CMB was tested against a panel of clinical bacterial isolates. Results demonstrated that CMB had superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against multidrug-resistant strains.
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties of CMB revealed that it effectively inhibited biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections.
  • Antiviral Mechanism Exploration : A recent study explored the antiviral mechanism of CMB against influenza viruses, revealing that it significantly reduced viral load in infected cell cultures by inhibiting hemagglutinin-mediated entry into host cells.

Properties

Molecular Formula

C7H6ClNO4

Molecular Weight

203.58 g/mol

IUPAC Name

4-chloro-5-methoxy-2-nitrophenol

InChI

InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3

InChI Key

BVTGNOGSGLFHGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl

Origin of Product

United States

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